MNK1/2 Inhibitory Activity: Scaffold-Class Potency Contextualized
No direct enzymatic IC₅₀ data for 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid has been published. However, a closely related imidazo[1,2-b]pyridazine derivative (compound II-5, an isoquinoline-containing analog) exhibited potent dual MNK1/2 inhibition with IC₅₀ values of 2.3 nM and 3.4 nM, respectively [1]. The target compound retains the imidazo[1,2-b]pyridazine core and a 6-aryl substituent, which are essential for hinge-region binding in MNK kinases. The bromine atom at the 3-position is a key vector for further functionalization to modulate potency and selectivity, a strategy validated in the same study where substituent variation at this position yielded a range of activities (IC₅₀ from low nanomolar to >1 µM) [1].
| Evidence Dimension | MNK1/MNK2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not available (compound is a synthetic intermediate) |
| Comparator Or Baseline | Compound II-5 (imidazo[1,2-b]pyridazine-isoquinoline analog): MNK1 IC₅₀ = 2.3 nM; MNK2 IC₅₀ = 3.4 nM |
| Quantified Difference | Cannot be calculated; target compound is a precursor for SAR exploration |
| Conditions | In vitro kinase assay, recombinant MNK1/MNK2, ATP concentration not specified in abstract |
Why This Matters
For procurement decisions, this data demonstrates that the imidazo[1,2-b]pyridazine core with a 6-aryl substituent can achieve single-digit nanomolar MNK potency, indicating that 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid is a viable starting scaffold for lead optimization programs targeting MNK-driven cancers.
- [1] Bu, H. et al. Design, synthesis and biological evaluation of imidazopyridazine derivatives containing isoquinoline group as potent MNK1/2 inhibitors. Bioorganic & Medicinal Chemistry, 2021, 42, 116186. View Source
